molecular formula C8H14O3 B14301367 2,4-Heptanedione, 1-methoxy- CAS No. 124806-80-0

2,4-Heptanedione, 1-methoxy-

Cat. No.: B14301367
CAS No.: 124806-80-0
M. Wt: 158.19 g/mol
InChI Key: UAHFPVQCBBJIEI-UHFFFAOYSA-N
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Description

2,4-Heptanedione, 1-methoxy- is a diketone derivative featuring a methoxy group (-OCH₃) at the 1-position of a seven-carbon chain. Structurally, it combines a β-diketone framework (2,4-diketone) with an ether substituent, which influences its electronic and steric properties. The presence of the β-diketone moiety enables chelation with metal ions, a property exploited in coordination chemistry and catalysis .

Properties

CAS No.

124806-80-0

Molecular Formula

C8H14O3

Molecular Weight

158.19 g/mol

IUPAC Name

1-methoxyheptane-2,4-dione

InChI

InChI=1S/C8H14O3/c1-3-4-7(9)5-8(10)6-11-2/h3-6H2,1-2H3

InChI Key

UAHFPVQCBBJIEI-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)CC(=O)COC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4-Heptanedione, 1-methoxy- can be achieved through several methods. One common approach involves the reaction of 2,4-heptanedione with methanol in the presence of an acid catalyst. The reaction typically proceeds under reflux conditions, allowing the methoxy group to be introduced at the desired position .

Industrial Production Methods

Industrial production of 2,4-Heptanedione, 1-methoxy- often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as distillation and purification to isolate the desired product from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

2,4-Heptanedione, 1-methoxy- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .

Scientific Research Applications

2,4-Heptanedione, 1-methoxy- has several applications in scientific research:

    Chemistry: It is used as an intermediate in organic synthesis and as a reagent in various chemical reactions.

    Biology: The compound may be studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research may explore its potential therapeutic applications or its role in drug development.

    Industry: It can be used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2,4-Heptanedione, 1-methoxy- involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its functional groups, which can participate in various chemical reactions. For example, the methoxy group may influence the compound’s reactivity and interactions with other molecules .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

2,4-Pentanedione (Acetylacetone)

  • Structure : CH₃-C(=O)-CH₂-C(=O)-CH₃.
  • Key Differences :
    • Shorter carbon chain (C5 vs. C7 in 2,4-heptanedione), leading to lower boiling point (343.2 K at 0.027 bar for 2,4-heptanedione vs. ~412 K for acetylacetone at atmospheric pressure) .
    • Higher volatility and broader application in metal chelation due to smaller size.
    • Lacks the methoxy group, reducing steric hindrance and electronic effects compared to 1-methoxy derivatives.

3,5-Heptanedione

  • Structure : CH₃-(CH₂)₂-C(=O)-CH₂-C(=O)-CH₃.
  • Key Differences: Isomeric diketone with ketone groups at positions 3 and 3. The spatial separation of carbonyl groups reduces enolization stability compared to 2,4-heptanedione . No methoxy substituent, limiting its utility in reactions requiring electron-donating groups.

1-Methoxy PMS (1-Methoxy-5-methylphenazinium methyl sulfate)

  • Structure : Phenazinium core with methoxy and methyl groups.
  • Key Differences :
    • Aromatic heterocycle with a methoxy group, used as an electron mediator in cell viability assays (e.g., WST-8/1-methoxy PMS system) .
    • Unlike 2,4-heptanedione, 1-methoxy PMS is redox-active, facilitating electron transfer in enzymatic reactions.
    • Less stable in solution compared to 1-methoxy PES, a related mediator with improved pH and thermal stability .

1-Methoxy-2-propanol

  • Structure : CH₃-O-CH₂-CH(OH)-CH₃.
  • Key Differences: A simple ether-alcohol lacking diketone functionality.

Functional Group Impact on Properties

  • Methoxy Group :
    • Enhances solubility in polar solvents due to the oxygen atom’s electronegativity.
    • Electron-donating effect stabilizes adjacent carbonyl groups, influencing tautomerization equilibria in diketones .
  • β-Diketone Moieties: Enable enolization and metal chelation (e.g., forming stable complexes with Cu²⁺ or Fe³⁺), critical in catalysis and material science .

Data Table: Comparative Analysis of Key Compounds

Compound Molecular Formula Key Properties Applications References
2,4-Heptanedione C₇H₁₂O₂ β-diketone, enolization, metal chelation Coordination chemistry, synthesis
1-Methoxy PMS C₁₂H₁₃N₂O₄S Redox-active, electron mediator Cell viability assays (WST-8)
2,4-Pentanedione C₅H₈O₂ Volatile, strong chelator Solvent, metal extraction
1-Methoxy-2-propanol C₄H₁₀O₂ Low toxicity, polar solvent Cleaning agents, coatings
1-(4-Methoxyphenyl)-1,4-heptanedione C₁₄H₁₈O₃ Aryl-substituted diketone, directs electrophilic substitution Heterocyclic synthesis (pyrroles)

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